1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride
Description
1-[2-(Decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride is a quaternary ammonium compound featuring a benzodiazolium core substituted with a decyloxy-2-oxoethyl chain, a phenoxymethyl group, and a methyl group. Its structure combines hydrophobic (decyloxy) and aromatic (phenoxymethyl) moieties, making it relevant for applications requiring surfactant-like properties or ionic interactions. The chloride counterion enhances solubility in polar solvents.
Properties
IUPAC Name |
decyl 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]acetate;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2O3.ClH/c1-3-4-5-6-7-8-9-15-20-31-27(30)21-29-25-19-14-13-18-24(25)28(2)26(29)22-32-23-16-11-10-12-17-23;/h10-14,16-19H,3-9,15,20-22H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZSRMGHBPTRQI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CN1C2=CC=CC=C2[N+](=C1COC3=CC=CC=C3)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(Decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride, with the CAS number 299923-71-0, is a compound that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H37ClN2O3
- Molecular Weight : 473.0 g/mol
- Purity : Typically ≥ 95%
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The benzodiazole moiety is known for its potential to exhibit antimicrobial and anti-inflammatory properties. The presence of the decyloxy and phenoxymethyl groups may enhance its lipophilicity, promoting better membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of compounds structurally related to this compound. For instance, sulfenimines derived from similar frameworks demonstrated selective activity against various pathogens, including Staphylococcus aureus and Candida albicans .
| Microorganism | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Moderate | Disruption of cell wall synthesis |
| Candida albicans | Moderate | Inhibition of ergosterol biosynthesis |
| Acinetobacter baumannii | Limited | Unknown |
Anti-inflammatory Activity
Compounds with similar structural characteristics have shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses. For example, a related compound exhibited significant anti-inflammatory effects in rat models .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent investigation assessed the efficacy of structurally related compounds against resistant strains of bacteria. Results indicated that modifications in the substituents significantly influenced antimicrobial activity, with some derivatives showing superior performance compared to standard antibiotics . -
Inflammation Model Study :
In a controlled study involving carrageenan-induced paw edema in rats, compounds analogous to this compound displayed potent anti-inflammatory effects. This suggests potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Overview
1-[2-(Decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride (CAS: 299923-71-0) is a specialized compound in the field of organic chemistry, particularly within pharmaceutical research and development. Its unique structure allows for various applications, primarily in the development of new therapeutic agents and as a reagent in synthetic chemistry.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarities with known bioactive compounds. Its derivatives may exhibit:
- Antimicrobial Activity : Research indicates that benzodiazole derivatives can possess significant antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.
- Anticancer Properties : Some studies suggest that benzodiazole compounds can inhibit tumor growth and induce apoptosis in cancer cells, highlighting their potential in oncology.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as:
- Intermediate in Synthesis : It can be utilized as an intermediate for synthesizing more complex molecules. The functional groups present allow for various chemical modifications.
- Reagent : It acts as a reagent in reactions requiring nucleophilic substitution or electrophilic addition, facilitating the formation of other chemical entities.
Material Science
The compound's unique properties may also find applications in:
- Polymer Chemistry : Its ability to participate in polymerization reactions could lead to the development of novel materials with specific properties.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various benzodiazole derivatives, including this compound. Results indicated that certain derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound could induce apoptosis in specific cancer cell lines. The mechanism involved the activation of apoptotic pathways, making it a candidate for further investigation in cancer therapeutics.
Comparison with Similar Compounds
1-[2-(Decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium Chloride
- Structural Difference: Replaces the phenoxymethyl group with a 2-methoxyphenoxymethyl substituent.
- The longer alkyl chain (decyloxy) retains hydrophobic character, similar to the target compound .
| Property | Target Compound | Methoxyphenoxymethyl Analog |
|---|---|---|
| Core Structure | Benzodiazolium | Benzodiazolium |
| Key Substituent | Phenoxymethyl | 2-Methoxyphenoxymethyl |
| Hydrophobic Chain | Decyloxy | Decyloxy |
| Counterion | Chloride | Chloride |
| Potential Applications | Surfactants, ionic liquids | Enhanced solubility in apolar media |
Imidazolium-Based Analog
1-(2-Hydroxyethyl)-3-methyl-1H-imidazol-3-ium Chloride
- Structural Difference: Replaces the benzodiazolium core with an imidazolium ring and substitutes the decyloxy-phenoxymethyl groups with a hydroxyethyl chain.
- Impact : The imidazolium core is smaller and more polar, while the hydroxyethyl group increases hydrophilicity. This compound is widely used in ionic liquid formulations due to its high solubility in water and organic solvents .
| Property | Target Compound | Imidazolium Analog |
|---|---|---|
| Core Structure | Benzodiazolium | Imidazolium |
| Key Substituent | Phenoxymethyl, decyloxy | Hydroxyethyl |
| Hydrophobicity | High (long alkyl chain) | Moderate (polar hydroxy group) |
| Counterion | Chloride | Chloride |
| Applications | Surfactants, agrochemicals | Ionic liquids, catalysis |
Benzothiazole Derivatives
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide ()
- Structural Difference : Benzothiazole core with sulfone and acetamide groups instead of benzodiazolium.
- The acetamide substituent may improve binding to biological targets, as seen in pharmaceuticals .
| Property | Target Compound | Benzothiazole Analog |
|---|---|---|
| Core Structure | Benzodiazolium | Benzothiazole |
| Key Functional Groups | Quaternary ammonium, phenoxymethyl | Sulfone, acetamide |
| Reactivity | Ionic interactions | Electrophilic sites for bonding |
| Applications | Ionic surfactants | Pharmaceuticals, agrochemicals |
Triazole-Based Fungicides
2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-propanol ()
- Structural Difference: Triazole core with fluorophenyl and propanol substituents.
- Impact : The triazole ring is a common antifungal pharmacophore. Fluorine atoms enhance lipophilicity and membrane penetration, critical for fungicidal activity .
| Property | Target Compound | Triazole Fungicide |
|---|---|---|
| Core Structure | Benzodiazolium | Triazole |
| Key Substituent | Phenoxymethyl, decyloxy | Fluorophenyl, propanol |
| Bioactivity | Not reported | Antifungal |
| Applications | Hypothetical: surfactants | Agricultural fungicides |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride, and how are reaction conditions optimized?
- Methodology :
-
Step 1 : Start with a benzimidazole core (e.g., 1H-benzodiazole derivatives) and introduce substituents via alkylation or acylation. For example, phenoxymethyl groups can be added using Williamson ether synthesis .
-
Step 2 : Incorporate the decyloxy-oxoethyl side chain via nucleophilic substitution or esterification. Use catalysts like DCC (dicyclohexylcarbodiimide) for ester bond formation .
-
Step 3 : Optimize solvent systems (e.g., DMF or dichloromethane) and temperature (60–80°C) to enhance reaction efficiency. Monitor progress via TLC or HPLC .
-
Critical Factors : Catalyst choice, solvent polarity, and reaction time significantly impact yield. For example, palladium catalysts improve coupling reactions in benzimidazole derivatives .
- Example Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | K₂CO₃, alkyl halide | DMF | 80°C | 65–75 |
| Esterification | DCC, DMAP | CH₂Cl₂ | RT | 70–85 |
Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?
- Primary Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., phenoxymethyl protons at δ 4.5–5.0 ppm and decyloxy chain protons at δ 1.2–1.5 ppm) .
- IR Spectroscopy : Key peaks for ester C=O (1720–1740 cm⁻¹) and benzodiazole C=N (1600–1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+] m/z ~500–550) and fragmentation patterns .
- Purity Assessment :
- HPLC : Use a C18 column with acetonitrile/water gradient (80:20 to 95:5) to detect impurities (<1%) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity and binding interactions of this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). For benzimidazole derivatives, the phenoxymethyl group often occupies hydrophobic pockets, while the cationic benzodiazolium core binds polar residues .
- MD Simulations : Perform 100-ns simulations to assess stability of ligand-protein complexes. Analyze RMSD (root-mean-square deviation) and binding free energy (MM-PBSA) .
- Case Study : Docking studies of similar compounds (e.g., 9c in ) showed binding affinities (ΔG) of −8.2 kcal/mol to α-glucosidase, suggesting potential enzyme inhibition .
Q. What strategies address discrepancies between experimental and theoretical data (e.g., elemental analysis or spectral results)?
- Resolution Workflow :
Re-measurement : Verify purity via recrystallization or column chromatography to exclude solvent/impurity interference .
Alternative Techniques : Use X-ray crystallography (as in ) to resolve ambiguous NMR/IR assignments. For example, crystal structure data (e.g., monoclinic P21/c space group) can confirm bond angles and torsion .
Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) to identify outliers .
- Example : In , discrepancies in elemental analysis (C, H, N) were resolved by repeating combustion analysis and adjusting for hygroscopicity .
Q. How can reaction conditions be tailored to improve the stability of the benzodiazolium core during synthesis?
- Optimization Strategies :
- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent hydrolysis of the benzodiazolium ring .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) groups for sensitive intermediates .
- Low-Temperature Reactions : Conduct acylation steps at 0–5°C to minimize side reactions .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for esterification to avoid competing hydrolysis .
- Characterization : Always couple NMR with mass spectrometry to confirm molecular integrity, especially for cationic species prone to fragmentation .
- Data Interpretation : Use crystallographic data (e.g., unit cell parameters from ) as a gold standard for structural validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
